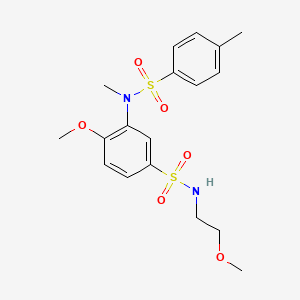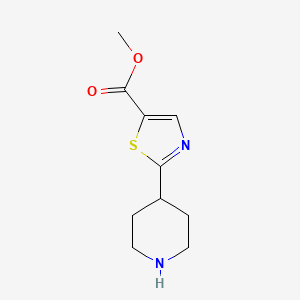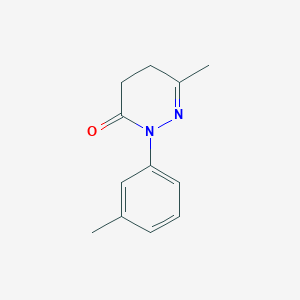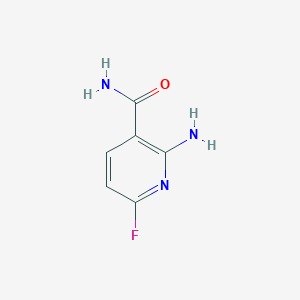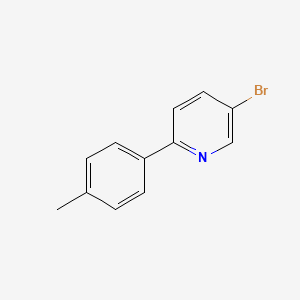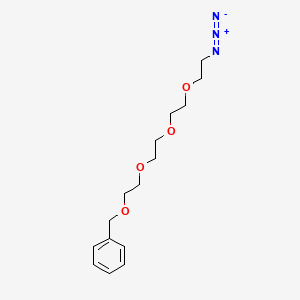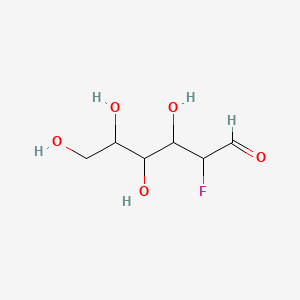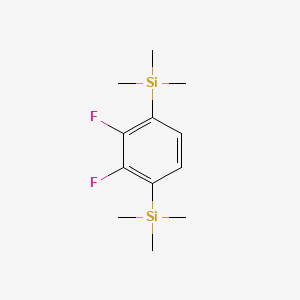
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)
概要
説明
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly known as DFBTS and is synthesized using a specific method.
科学的研究の応用
Nucleophilic Perfluoroalkylation
- Sosnovskikh et al. (2003) explored the reactions of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes, resulting in 2,2-bis(polyfluoroalkyl)chroman-4-ones. This process is significant for achieving high regioselectivity and yields in synthesizing fluorinated analogs of natural compounds (Sosnovskikh et al., 2003).
Polymer Synthesis
- Xin Hao-bo et al. (2006) reported the synthesis of liquid crystal polyurethanes using 1,4-bis(p-hydroxybenzoate)phenylene, which was prepared from 1,4-bis(trimethylsiloxy)benzene. These polymers exhibited thermotropic liquid crystalline properties, highlighting their potential in material science applications (Xin Hao-bo et al., 2006).
Organic Synthesis and Reactions
- The synthesis and attempted polymerization of an α,β,β-trifluorostyrene disubstituted by hexafluoro-2-propanol groups have been detailed by Sprague et al. (1991). They describe the conversion of a known dialcohol to a trimethylsilyl ether, which significantly influenced subsequent reactions (Sprague et al., 1991).
- Heiss et al. (2007) investigated the reaction kinetics of fluoroarenes and chloroarenes with trimethylsilane groups. Their study offers insights into the conformational preferences and reactivity of these compounds (Heiss et al., 2007).
Fluoride Catalyzed Reactions
- Kuwajima et al. (1983) examined the nucleophilic addition of (Phenylethynyl)trimethylsilane to carbonyl compounds in the presence of fluoride anion. This reaction is pertinent in the synthesis of silylated propargyl alcohol derivatives (Kuwajima et al., 1983).
SemiconductorApplications
- Facchetti et al. (2004) synthesized a series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups. These compounds, including derivatives like 1,4-bis[5-(4-n-perfluorooctylphenyl)-2-thienyl]benzene, were characterized as n-type semiconductors, indicating their potential in electronics and optoelectronics (Facchetti et al., 2004).
Conformational Studies
- Kitching et al. (1983) focused on the conformational preferences of the trimethylsilyl group in various compounds. Their findings provide a deeper understanding of the steric and electronic effects in organosilicon chemistry (Kitching et al., 1983).
Synthesis of Difluoromethylating Reagents
- Qin et al. (2005) developed a strategy to synthesize [difluoro(phenylseleno)methyl]trimethylsilane, a nucleophilic difluoromethylating reagent. This compound has significant implications in incorporating the difluoro(phenylseleno)methyl group into carbonyl compounds (Qin et al., 2005).
Photoluminescent Materials
- Sierra et al. (2004) reported on the synthesis and electronic spectroscopy of photoluminescent, segmented oligo-polyphenylenevinylene copolymers. These materials exhibit properties useful in optoelectronic applications (Sierra et al., 2004).
Thermal Properties of Polymers
- Kawakita et al. (2001) prepared phenylene–disiloxane polymers via catalytic cross-dehydrocoupling polymerization, analyzing their thermal properties. This research contributes to the development of materials with specific thermal characteristics (Kawakita et al., 2001).
Synthesis of σ-π-Conjugated Polymers
- Kwak et al. (2002) synthesized a hyperbranched polymer containing trans-vinylene moieties, which displayed unique absorption and emission properties relevant to materials science and polymer chemistry (Kwak et al., 2002).
Fluorinated Phenylene-Thienyl Polymers
- Sarker et al. (1998) synthesized fluorine-substituted phenylene-thienyl-based monomers for battery applications. The electrochemical properties of these polymers indicate their potential in energy storage technologies (Sarker et al., 1998).
将来の方向性
- Tokyo Chemical Industry Co., Ltd. - (trans,trans)-4-(2,3-Difluoro-4-methylphenyl)-4’-ethyl-1,1’-bi(cyclohexane)
- Tokyo Chemical Industry Co., Ltd. - 2,4,5-Trifluoro-1,3-phenylenediamine
- Tokyo Chemical Industry Co., Ltd. - 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene
- Fujifilm Wako Pure Chemical Corporation - (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)
- ChemicalBook - (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)
特性
IUPAC Name |
(2,3-difluoro-4-trimethylsilylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2Si2/c1-15(2,3)9-7-8-10(16(4,5)6)12(14)11(9)13/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVOLYQNMQOBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)[Si](C)(C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

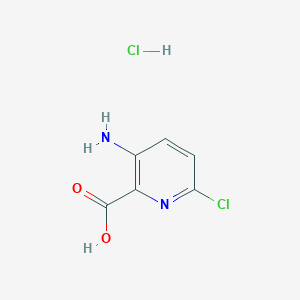
![12-(3-bromophenyl)-N-(2,3-dimethylphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B3290710.png)
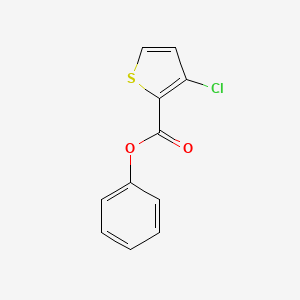
![4-benzyl-1-(4-bromothien-2-yl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3290716.png)
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B3290718.png)
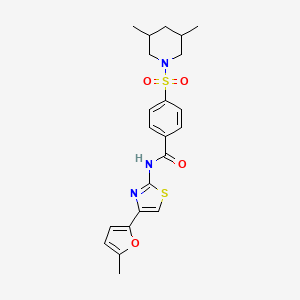
![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzene-1-sulfonamide](/img/structure/B3290730.png)
